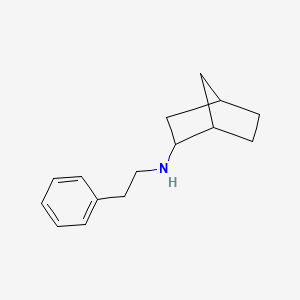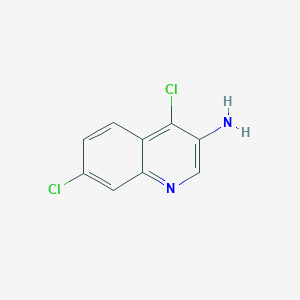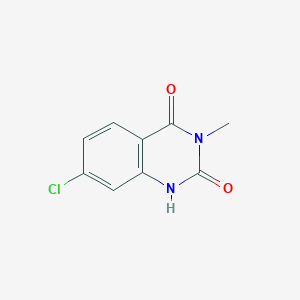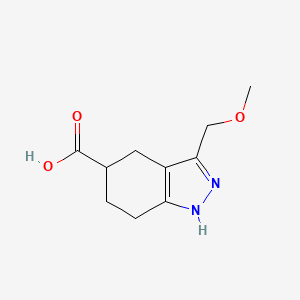
N-Phenethyl-2-norbornanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethyl-2-norbornanamine is an organic compound with the molecular formula C15H21N. It is a derivative of norbornane, a bicyclic hydrocarbon, and phenethylamine, a compound commonly found in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-2-norbornanamine typically involves the reaction of norbornene with phenethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of reactants to the desired product. The use of continuous flow reactors can also enhance the production efficiency by allowing for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-2-norbornanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Alkylated or halogenated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenethyl-2-norbornanamine involves its interaction with specific molecular targets in the body. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates monoamine neurotransmission, affecting various physiological processes such as mood, stress, and voluntary movement .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
N-Phenethyl-2-norbornanone: A ketone derivative of N-Phenethyl-2-norbornanamine.
2-Phenethylamines: A class of compounds with similar structural motifs and biological activities.
Uniqueness
This compound stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as TAAR1 and VMAT2, differentiates it from other similar compounds and highlights its potential for therapeutic applications .
Properties
CAS No. |
4935-80-2 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(2-phenylethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C15H21N/c1-2-4-12(5-3-1)8-9-16-15-11-13-6-7-14(15)10-13/h1-5,13-16H,6-11H2 |
InChI Key |
UOJWJKSWEPSVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)

![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)


![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)
![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)



